

Physical and chemical properties of 3-Phenyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B189171

[Get Quote](#)

An In-depth Technical Guide to 3-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its potential as an anticancer agent through the modulation of the PI3K/AKT signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

While specific experimental values for the parent compound are varied across literature, the following tables summarize the key physical and chemical properties of **3-Phenyl-2-thioxoimidazolidin-4-one** and its closely related derivatives.

Table 1: Physical Properties of **3-Phenyl-2-thioxoimidazolidin-4-one** and Derivatives

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ OS	[1]
Molecular Weight	192.24 g/mol	[1]
Melting Point	Not consistently reported for the parent compound. Derivatives exhibit a range: 215-216 °C (5-(4-methylphenyl) derivative)	[2]
Solubility	Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). [3] Poorly soluble in water.	[3]
pKa	Data not available in the searched literature.	

Table 2: Chemical Identifiers for **3-Phenyl-2-thioxoimidazolidin-4-one**

Identifier	Value	Source
IUPAC Name	3-phenyl-2-sulfanylideneimidazolidin-4-one	[1]
CAS Number	2010-15-3	[1]
SMILES	<chem>C1C(=O)N(C(=S)N1)C2=CC=CC=C2</chem>	[1]
InChI	InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)	[1]

Spectral Data

The structural elucidation of **3-Phenyl-2-thioxoimidazolidin-4-one** is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for **3-Phenyl-2-thioxoimidazolidin-4-one** and its Derivatives

Spectrum Type	Key Peaks/Shifts (for derivatives, substitution pattern is noted)	Source
¹ H NMR (DMSO-d ₆)	Aromatic protons (m, ~7.2-7.5 ppm), CH ₂ of imidazolidinone ring (s, ~3.9-4.4 ppm), NH proton (br s, ~10.5-11.0 ppm). Specific shifts vary with substitution.	[2][4]
¹³ C NMR (DMSO-d ₆)	C=S (~180-183 ppm), C=O (~170-174 ppm), Aromatic carbons (~127-138 ppm), CH ₂ (~63 ppm).	[2]
Infrared (IR, KBr)	N-H stretching (~3150-3250 cm ⁻¹), C=O stretching (~1715-1760 cm ⁻¹), C=S stretching (~1510-1520 cm ⁻¹).	[2]
Mass Spectrometry (MS)	Molecular ion peak [M] ⁺ corresponding to the specific derivative's mass.	[2]

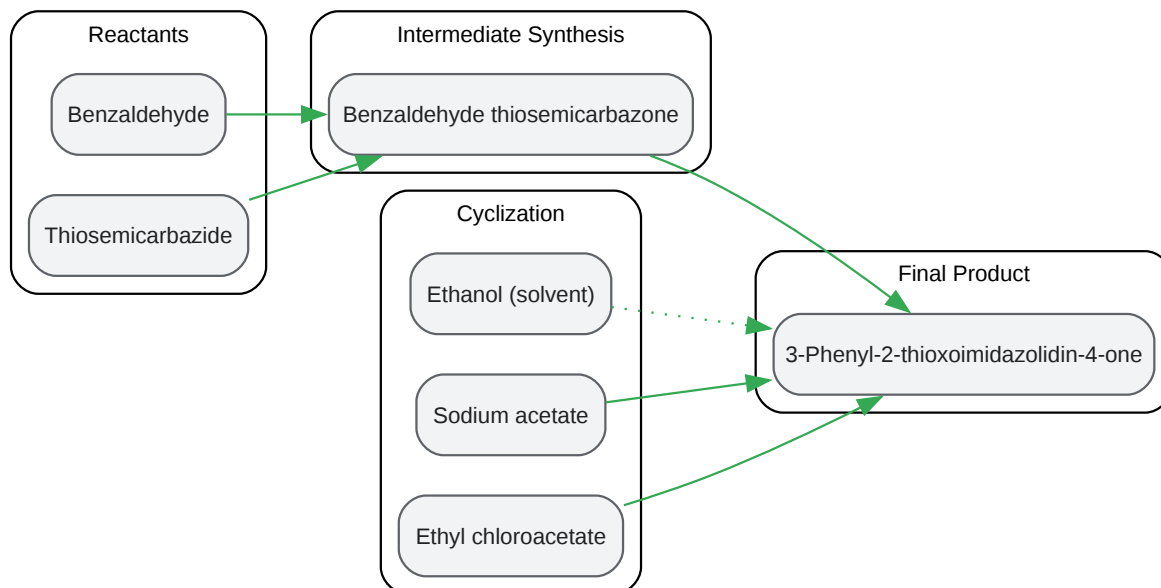
Experimental Protocols

The synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one** can be achieved through several methods. Below is a detailed protocol for a common synthetic route.

Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one

This protocol describes the cyclization of a thiosemicarbazone with an α -halo ester.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Phenyl-2-thioxoimidazolidin-4-one**.

Methodology:

- Synthesis of Benzaldehyde Thiosemicarbazone (Intermediate):
 - In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL).
 - Add a few drops of a suitable acid catalyst (e.g., acetic acid).
 - Reflux the mixture for 2-4 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.

- The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
- Synthesis of **3-Phenyl-2-thioxoimidazolidin-4-one**:
 - To a mixture of the synthesized benzaldehyde thiosemicarbazone (0.01 mol) and fused sodium acetate (0.03 mol) in absolute ethanol (20 mL), add ethyl chloroacetate (0.03 mol).
[5]
 - Reflux the reaction mixture for 8 hours.[5]
 - After cooling, pour the reaction mixture into cold water.
 - The resulting precipitate is filtered, washed thoroughly with water, and dried.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

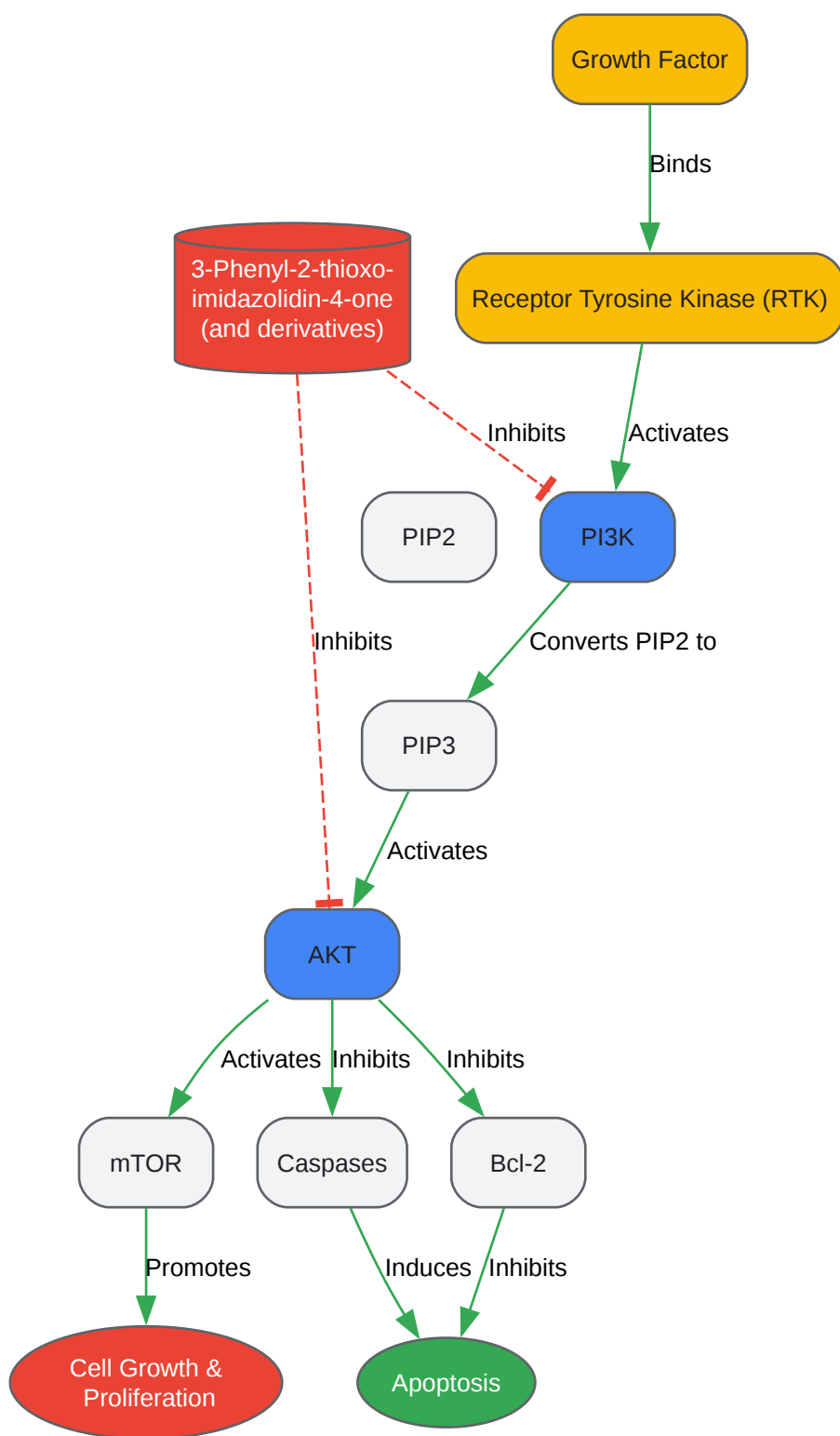
Biological Activity and Signaling Pathways

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][6] A significant body of research points towards the inhibition of the PI3K/AKT signaling pathway as a key mechanism for the anticancer effects of these compounds.[7]

Anticancer Activity via PI3K/AKT Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[8] Its dysregulation is a common feature in many cancers.[9] Studies on 2-thioxoimidazolidin-4-one derivatives have shown that they can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7]

PI3K/AKT Signaling Pathway and Point of Inhibition



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 7. Evaluation of 2-Thioxoimidazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Phenyl-2-thioxoimidazolidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189171#physical-and-chemical-properties-of-3-phenyl-2-thioxoimidazolidin-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com